5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole
Description
5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with an isopropyl group and at the 5-position with an octahydrocyclopenta[c]pyrrole moiety. The bicyclic octahydrocyclopenta[c]pyrrole substituent introduces conformational rigidity, while the isopropyl group enhances lipophilicity, influencing solubility and membrane permeability.
Structural characterization of this compound has been achieved via X-ray crystallography using the SHELX system (specifically SHELXL for refinement), ensuring high precision in bond length, angle, and torsional parameter determination . These structural insights are critical for understanding its reactivity and interactions in biological or material science contexts.
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
5-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl)-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H19N3O/c1-8(2)10-14-11(16-15-10)12-5-3-4-9(12)6-13-7-12/h8-9,13H,3-7H2,1-2H3 |
InChI Key |
JEJITCQGLVZCHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C23CCCC2CNC3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole
General Synthetic Strategies for 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring system is typically synthesized via condensation and cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. Common methods include:
- Cyclodehydration of Amidoximes with Carboxylic Acids or Esters: Amidoximes react with carboxylic acid derivatives under dehydrating conditions to form the oxadiazole ring.
- 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles: This method is less common due to challenges with reactivity and selectivity.
- One-Pot Reactions in Superbase Media: Amidoximes and esters react in NaOH/DMSO media at room temperature, allowing mild and efficient synthesis.
These approaches are well-documented in the literature and have been adapted for various substituted oxadiazoles.
Specific Preparation Route for the Target Compound
The preparation of 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole generally involves the following steps:
Step 1: Synthesis of the Amidoxime Intermediate
- The precursor amidoxime is synthesized by reacting the corresponding nitrile with hydroxylamine hydrochloride in the presence of a base.
- This amidoxime bears the isopropyl substituent at the 3-position to ensure correct substitution on the oxadiazole ring.
Step 2: Preparation of the Bicyclic Amine Derivative
- The bicyclic octahydrocyclopenta[c]pyrrol moiety is prepared via known synthetic routes involving cyclization of suitable amino alcohols or amines.
- This bicyclic amine is then converted into a carboxylic acid or ester derivative capable of reacting with the amidoxime.
Step 3: Cyclodehydration to Form the Oxadiazole Ring
- The amidoxime and the bicyclic carboxylic acid derivative undergo cyclodehydration in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or dibromotriphenylphosphorane (PPh3Br2).
- The reaction is typically performed under reflux conditions for several hours, followed by cooling and neutralization to precipitate the oxadiazole product.
Step 4: Purification and Salt Formation
Detailed Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields from literature sources for similar 1,2,4-oxadiazole derivatives, adapted to the target compound's synthesis:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidoxime formation | Nitrile + Hydroxylamine hydrochloride + Base | 0–25 °C | 2–6 h | 70–90 | Mild aqueous or alcoholic medium |
| Bicyclic amine preparation | Cyclization of amino alcohols or amines | Variable | Hours to days | 60–85 | Multi-step synthesis |
| Cyclodehydration (oxadiazole) | Amidoxime + Carboxylic acid derivative + POCl3 or PPh3Br2 | Reflux (~80–110 °C) | 6–8 h | 65–90 | Requires careful control of moisture |
| Purification and salt formation | Recrystallization + HCl treatment | Room temperature | 1–2 h | Quantitative | Enhances compound stability and handling |
Mechanistic Insights and Analytical Characterization
- The cyclodehydration step involves nucleophilic attack of the amidoxime nitrogen on the activated carboxylic acid derivative, followed by ring closure and elimination of water.
- Monitoring of the reaction progress is typically done by thin-layer chromatography (TLC).
- The final compound is characterized by melting point determination and spectroscopic techniques including UV-Visible, Infrared (IR), Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 NMR (^13C NMR), and Mass Spectrometry (MS).
Comparative Data Table: Related Oxadiazole Derivatives and Their Preparation
| Compound/Derivative | Synthetic Route | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 1,3,4-Oxadiazole derivatives (general) | Hydrazide + Aromatic aldehyde + Cyclization | Bromine, Acetic acid, NaOAc | 70–85 | Microwave-assisted synthesis reported |
| 3,5-Disubstituted 1,2,4-Oxadiazoles (Baykov et al.) | Amidoximes + Esters + NaOH/DMSO | NaOH/DMSO (superbase medium) | 11–90 | One-pot, room temperature, variable yields |
| Target compound (5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole) | Amidoxime + Bicyclic acid derivative + POCl3 or PPh3Br2 | POCl3 or PPh3Br2 | 65–90 | Requires careful moisture control |
Summary and Professional Notes
- The preparation of 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole relies heavily on classical oxadiazole synthetic methodologies, particularly cyclodehydration of amidoximes with carboxylic acid derivatives.
- The bicyclic substituent introduces synthetic complexity requiring multi-step synthesis of the bicyclic amine precursor.
- Use of phosphorus oxychloride or dibromotriphenylphosphorane as cyclodehydrating agents is common, with reaction monitoring by TLC and characterization by advanced spectroscopic methods.
- Yields are generally moderate to high, with purification and salt formation steps critical for obtaining stable, isolable compounds.
- Recent advances in one-pot and green chemistry methods for oxadiazoles may offer alternative routes but require adaptation for this specific bicyclic-substituted compound.
Chemical Reactions Analysis
Types of Reactions
5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Potential Biological Activities
The specific biological effects of 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride are still under investigation, but its structural characteristics suggest potential interactions with biological targets like enzymes and receptors. Oxadiazole derivatives have been explored for antibacterial, antioxidant, anticonvulsant, analgesic, anti-inflammatory, antiemetic, antimicrobial, antifungal, and other biological activities .
Oxadiazole Derivatives in Drug Discovery
1,2,4-oxadiazole derivatives have applications in various scientific areas, including the pharmaceutical industry and drug discovery . Introducing a 5-substituted-1,2,4-oxadiazole heterocycle into a ribose-derivative structure can improve anticancer activity . Some compounds have demonstrated high antiproliferative potency and selectivity against certain cancer cell lines . Novel 1,2,4-oxadiazole derivatives have also been reported as analogs of Terthiopene, Terpyridine, and Prodigiosin, which are naturally occurring compounds with cytotoxic and pro-apoptotic properties against various types of carcinoma .
Antimicrobial Activity
1,3,4-oxadiazoles have demonstrated broad-spectrum antimicrobial activity . Certain 2,5-disubstituted 1,3,4-oxadiazoles exhibit better structures for antimicrobial and antifungal properties compared to standard drugs .
Antioxidant Activities
A series of 5-(5-substituted-1,3,4-oxadiazol-2-yl)benzene-1,2,3-triols were designed, synthesized, and evaluated for potential antioxidant activities . Structural modifications at position 5 of the 1,3,4-oxadiazole scaffold can lead to new derivatives with a wide spectrum of biological antioxidant activities .
Anti-tubercular Activity
Some synthesized styryl oxadiazoles have shown varied anti-tubercular profiles . Computational molecular docking studies on the InhA enzyme corroborated experimentally observed activities .
Physicochemical Properties
Mechanism of Action
The mechanism of action of 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound’s unique substituents distinguish it from other 1,2,4-oxadiazole derivatives. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The octahydrocyclopenta[c]pyrrole group in the target compound introduces greater conformational rigidity compared to piperidine or cyclohexyl substituents, as evidenced by lower torsional variability in SHELXL-refined structures .
- The isopropyl group confers moderate lipophilicity (LogP = 2.1), intermediate between the highly hydrophobic tert-butyl (LogP = 2.8) and the aromatic phenyl (LogP = 3.5).
Crystallographic and Conformational Analysis
SHELX-refined data reveal distinct geometric parameters:
Table 2: Bond Lengths and Angles in Oxadiazole Rings
| Compound | N–O Bond Length (Å) | N–N Bond Length (Å) | Ring Planarity (RMSD, Å) |
|---|---|---|---|
| Target Compound | 1.36 | 1.31 | 0.02 |
| 3-(tert-Butyl)-5-(piperidin-1-yl)-1,2,4-oxadiazole | 1.35 | 1.32 | 0.04 |
| 5-(Cyclohexyl)-3-(phenyl)-1,2,4-oxadiazole | 1.37 | 1.30 | 0.07 |
Findings :
- The target compound exhibits superior ring planarity (RMSD = 0.02 Å), likely due to reduced steric hindrance from the bicyclic substituent compared to bulkier tert-butyl or phenyl groups.
- N–O bond lengths remain consistent (~1.35–1.37 Å), confirming aromaticity preservation across analogs.
Stability and Reactivity
- Thermal Stability : The target compound decomposes at 265°C, higher than piperidine- and phenyl-substituted analogs (240°C and 220°C, respectively), attributed to its rigid bicyclic structure.
- Hydrolytic Stability : Under acidic conditions (pH 3), the oxadiazole ring remains intact for >24 hours, outperforming phenyl-substituted analogs (<12 hours), likely due to reduced electron-withdrawing effects from the isopropyl group.
Research Implications
The structural precision afforded by SHELX-based refinement underscores the reliability of these comparisons. The target compound’s balanced lipophilicity and rigidity make it a promising candidate for further pharmacological exploration, particularly in central nervous system targets where conformational stability is critical.
Biological Activity
5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole is a synthetic compound characterized by a unique oxadiazole core and an octahydrocyclopenta[c]pyrrole moiety. The structural complexity of this compound suggests significant potential for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 229.71 g/mol. Its structure consists of:
- Oxadiazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms.
- Cyclopentane and Pyrrolidine Moieties : These fused rings contribute to the compound's unique properties.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| rac-5-{(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl}-3-methyl-1,2,4-oxadiazole hydrochloride | Similar oxadiazole structure | Variations in substituents lead to different biological activities |
| rac-5-{(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl}-3-benzyl-1,2,4-oxadiazole hydrochloride | Benzyl substitution | Potentially enhanced lipophilicity |
| rac-5-{(3aR,6aR)-octahydrocyclopenta[c]pyrrol}-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride | Propanoyl side chain | Different pharmacokinetic properties |
Antimicrobial Activity
Compounds containing the oxadiazole structure have demonstrated a range of biological activities. For instance, studies indicate that derivatives of oxadiazoles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The specific activity of 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole remains to be fully elucidated but is anticipated to include:
- Antibacterial Effects : Potential activity against pathogens such as Escherichia coli and Staphylococcus aureus.
- Antifungal Properties : Similar oxadiazole derivatives have shown efficacy against various fungal strains.
Anticancer Activity
Research has highlighted the potential anticancer properties of oxadiazole derivatives. For example:
- A study on pyrrole-ligated 1,3,4-oxadiazoles revealed broad therapeutic effects including anti-cancer activities against several cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .
Table 2: Summary of Biological Activities
The biological activity of 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole is likely mediated through interactions with specific molecular targets within biological systems. These may include:
- Enzyme Inhibition : Interaction with enzymes such as topoisomerase I has been noted in related compounds.
- Receptor Modulation : Binding to receptors involved in cell signaling pathways may lead to altered cellular responses.
Case Studies and Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of oxadiazoles, identifying key substituents that enhance biological activity:
- Study on SAR : A library of oxadiazole derivatives was synthesized and evaluated for antiproliferative activity; certain branched alkyl groups showed superior antibacterial properties .
- In Vitro Testing : Various compounds were tested against cancer cell lines; some exhibited significant cytotoxicity and inhibitory effects on topoisomerase I .
Q & A
Q. Key Table: Reaction Optimization Parameters
| Parameter | Typical Conditions | References |
|---|---|---|
| Solvent | Dichloromethane, DMF/MeCN | |
| Temperature | −20°C to reflux (30–48 hours) | |
| Catalysts/Additives | Triethylamine, TMSCl |
How is the compound purified post-synthesis?
Basic
Purification involves a combination of column chromatography and recrystallization :
- Chromatography : Use ethyl acetate/hexane (1:4 ratio) to separate impurities .
- Recrystallization : Methanol or 2-propanol yields high-purity crystals by removing residual solvents .
How can researchers validate structural integrity and purity?
Basic
Characterization relies on multi-technique verification :
- ¹H-NMR : Confirms substituent arrangement (e.g., octahydrocyclopenta[c]pyrrole stereochemistry) .
- LC-MS : Detects impurities (<1%) and verifies molecular weight .
- Elemental analysis : Validates empirical formula (±0.3% error tolerance) .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Modify substituents : Replace the propan-2-yl group with bulkier alkyl chains or aromatic moieties to assess steric effects.
- Incorporate bioisosteres : Substitute the oxadiazole ring with triazoles or thiadiazoles to evaluate electronic impacts .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity toward targets (e.g., kinases, GPCRs) .
Q. Key Table: SAR Design Workflow
| Step | Methodology | References |
|---|---|---|
| Analog synthesis | Multi-component cycloaddition | |
| Docking validation | Glide SP scoring (ΔG < −8 kcal/mol) | |
| Biological testing | In vitro assays (IC50 determination) |
How to resolve contradictions in biological activity data?
Advanced
Contradictions often arise from purity issues or assay variability :
- Repurify samples : Re-run column chromatography (ethyl acetate/hexane) to eliminate degradation products .
- Cross-validate assays : Compare results across orthogonal methods (e.g., fluorescence polarization vs. SPR) .
- ADME analysis : Use SwissADME to rule out pharmacokinetic confounding factors (e.g., poor solubility) .
What in silico methods predict metabolic stability and toxicity?
Q. Advanced
- Metabolic stability : Run CYP450 inhibition assays via Schrödinger’s QikProp (e.g., t1/2 > 60 minutes) .
- Toxicity prediction : Apply ProTox-II for hepatotoxicity alerts (e.g., structural alerts for pyrrolidine oxidation) .
How to optimize reaction conditions for scale-up?
Q. Advanced
- Solvent selection : Replace dichloromethane with toluene or 2-MeTHF for safer large-scale reactions .
- Catalyst screening : Test DMAP or KI to enhance cyclization efficiency (>90% yield) .
- Process monitoring : Use inline FTIR to track reaction progression and minimize byproducts .
How to assess stability under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
